molecular formula C12H16BrNO B13838615 1-[4-Bromo-3-(methyloxy)phenyl]piperidine CAS No. 1366131-47-6

1-[4-Bromo-3-(methyloxy)phenyl]piperidine

Cat. No.: B13838615
CAS No.: 1366131-47-6
M. Wt: 270.17 g/mol
InChI Key: OAFTWAONTJIHEZ-UHFFFAOYSA-N
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Description

1-[4-Bromo-3-(methyloxy)phenyl]piperidine is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-3-(methyloxy)phenyl]piperidine typically involves the following steps:

    Bromination: The starting material, 3-(methyloxy)phenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Piperidine Introduction: The brominated intermediate is then reacted with piperidine under basic conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Bromo-3-(methyloxy)phenyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), or palladium catalysts can be used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[4-Bromo-3-(methyloxy)phenyl]piperidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of piperidine derivatives and their biological effects.

    Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-Bromo-3-(methyloxy)phenyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    1-(4-Bromo-phenyl)piperidine: Similar in structure but lacks the methoxy group.

    1-(4-Methoxy-phenyl)piperidine: Similar in structure but lacks the bromine atom.

    4-Bromo-3-methylphenylpiperidine: Similar but has a methyl group instead of a methoxy group.

Uniqueness: 1-[4-Bromo-3-(methyloxy)phenyl]piperidine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

1366131-47-6

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16BrNO/c1-15-12-9-10(5-6-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI Key

OAFTWAONTJIHEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2)Br

Origin of Product

United States

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